molecular formula C5H11NO3S B14655056 2-Hydroxy-L-methionine CAS No. 52868-62-9

2-Hydroxy-L-methionine

Cat. No.: B14655056
CAS No.: 52868-62-9
M. Wt: 165.21 g/mol
InChI Key: AQPJRTNUBAWORL-RXMQYKEDSA-N
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Description

2-Hydroxy-L-methionine is a hydroxy analogue of the essential amino acid methionine. Methionine is crucial for various biological processes, including protein synthesis and metabolism. The hydroxy analogue, this compound, is particularly significant in the field of animal nutrition, where it is used as a dietary supplement to enhance growth and health .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-L-methionine typically involves the hydroxylation of methionine. One common method is the reaction of methionine with hydrogen peroxide in the presence of a catalyst, such as iron or copper salts. This reaction proceeds under mild conditions, usually at room temperature and neutral pH .

Industrial Production Methods: Industrial production of this compound often relies on bio-based feedstocks and safer chemistries to replace conventional methods that involve toxic compounds like acrolein or cyanide. The process generally starts with the fermentation of renewable resources to produce intermediates, which are then chemically converted to this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-L-methionine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-L-methionine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its role in cellular metabolism and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects, including its role in reducing oxidative stress and improving liver function.

    Industry: Widely used in animal feed to enhance growth and health in livestock

Mechanism of Action

The mechanism of action of 2-Hydroxy-L-methionine involves its conversion to methionine in the body. This conversion is facilitated by enzymes such as methionine synthase. Methionine then participates in various metabolic pathways, including the synthesis of S-adenosylmethionine, a crucial methyl donor in numerous biochemical reactions .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-L-methionine is unique due to its hydroxy group, which imparts different chemical properties compared to methionine. This makes it more soluble in water and allows it to participate in different types of chemical reactions .

Properties

CAS No.

52868-62-9

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

(2R)-2-amino-2-hydroxy-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C5H11NO3S/c1-10-3-2-5(6,9)4(7)8/h9H,2-3,6H2,1H3,(H,7,8)/t5-/m1/s1

InChI Key

AQPJRTNUBAWORL-RXMQYKEDSA-N

Isomeric SMILES

CSCC[C@@](C(=O)O)(N)O

Canonical SMILES

CSCCC(C(=O)O)(N)O

Origin of Product

United States

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